Walsucochin B

Description

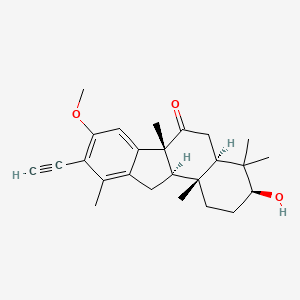

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H32O3 |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

(3S,4aR,6aR,11aR,11bS)-9-ethynyl-3-hydroxy-8-methoxy-4,4,6a,10,11b-pentamethyl-2,3,4a,5,11,11a-hexahydro-1H-benzo[a]fluoren-6-one |

InChI |

InChI=1S/C25H32O3/c1-8-15-14(2)16-11-20-24(5)10-9-21(26)23(3,4)19(24)13-22(27)25(20,6)17(16)12-18(15)28-7/h1,12,19-21,26H,9-11,13H2,2-7H3/t19-,20+,21-,24-,25-/m0/s1 |

InChI Key |

NYQLNNYPSKJEBN-KOSDUOMESA-N |

Isomeric SMILES |

CC1=C2C[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC(=O)[C@]3(C2=CC(=C1C#C)OC)C)(C)C)O)C |

Canonical SMILES |

CC1=C2CC3C4(CCC(C(C4CC(=O)C3(C2=CC(=C1C#C)OC)C)(C)C)O)C |

Synonyms |

walsucochin B |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies for Walsucochin B

Methodologies for the Isolation of Walsucochin B from Natural Sources

This compound is a secondary metabolite isolated from the twigs and leaves of Walsura cochinchinensis, a plant belonging to the Meliaceae family. amazonaws.comnih.gov The isolation process is a multi-step procedure that begins with the extraction of the plant material, followed by a series of chromatographic separations to yield the pure compound.

The initial step involves the percolation of the air-dried and powdered plant material (twigs and leaves) with 95% ethanol (B145695) at room temperature. amazonaws.com This process yields a crude extract containing a complex mixture of compounds. To simplify this mixture, the crude extract is subjected to a liquid-liquid partitioning process between ethyl acetate (B1210297) and water. The ethyl acetate soluble fraction, which is enriched with compounds of medium polarity like this compound, is then collected for further purification. amazonaws.com

Subsequent purification is achieved through various column chromatography techniques. The ethyl acetate fraction is first separated on a silica (B1680970) gel column, using a gradient elution system of petroleum ether and acetone. amazonaws.com This initial separation divides the extract into several fractions based on the polarity of the constituent compounds. The fraction containing this compound is then subjected to further chromatography on MCI-gel and Sephadex LH-20 columns. amazonaws.com These materials provide different separation selectivities, allowing for the isolation of this compound from other closely related compounds. The purity of the isolated compound is typically monitored using thin-layer chromatography (TLC). amazonaws.commaas.edu.mm

Spectroscopic and Diffraction Techniques for Absolute Configuration and Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. globalresearchonline.netresearchgate.net For this compound, a comprehensive suite of 1D and 2D NMR experiments is employed to piece together its complex framework.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. amazonaws.com The ¹H NMR spectrum reveals the number of different types of protons, their relative abundance, and their coupling patterns, which gives insights into the connectivity of adjacent protons. The ¹³C NMR spectrum, often recorded with proton decoupling, shows the number of unique carbon atoms.

Two-dimensional (2D) NMR experiments are crucial for establishing the intricate network of connections within this compound. amazonaws.comresearchgate.net Key 2D NMR techniques used in its analysis include:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish spin systems and trace out the carbon backbone. amazonaws.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom, providing unambiguous C-H connectivities. amazonaws.com

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. amazonaws.com This is instrumental in connecting the different spin systems and piecing together the entire molecular skeleton.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): The ROESY experiment detects through-space interactions between protons that are close to each other, which is vital for determining the relative stereochemistry of the molecule. amazonaws.com

The analysis of these NMR spectra allows for the complete assignment of all proton and carbon signals and the establishment of the planar structure and relative stereochemistry of this compound. amazonaws.com

Mass Spectrometry (MS) in this compound Structural Characterization

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement. nwafu.edu.cn This precision allows for the determination of the molecular formula by comparing the experimental mass to calculated masses of potential formulas. nih.gov

Single-Crystal X-ray Diffraction Analysis of this compound and Analogues

While NMR and MS provide powerful insights into the structure of a molecule, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.orguhu-ciqso.esuol.de This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule. uhu-ciqso.es

For this compound and its analogues, obtaining suitable single crystals is a critical step. nih.govresearchgate.net Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. uol.deaps.org The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. uol.de

The structural information obtained from X-ray diffraction of this compound or its derivatives has been instrumental in confirming the connectivity and, most importantly, in establishing the absolute configuration of its stereocenters. researchgate.netresearchgate.net

Complementary Spectroscopic Techniques in this compound Elucidation

In addition to NMR and MS, other spectroscopic techniques provide complementary information that aids in the structural elucidation of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For this compound, the IR spectrum would show absorptions corresponding to functional groups such as hydroxyl (-OH) groups, carbonyl (C=O) groups, and carbon-carbon double and triple bonds. amazonaws.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The UV spectrum of this compound would exhibit absorption maxima that are characteristic of its chromophores. amazonaws.com

Optical Rotation: As a chiral molecule, this compound rotates the plane of polarized light. The measurement of its specific rotation using a polarimeter is a key physical property that helps to characterize the enantiomer that has been isolated. amazonaws.com

Application of Quantum Chemistry Computational Methods in this compound Structure Determination

In recent years, quantum chemistry computational methods have become an increasingly valuable tool in the structural elucidation of complex natural products like this compound. rsc.orgunipd.it These methods can be used to predict various molecular properties, including geometries, spectroscopic data, and thermodynamic stabilities. unipd.itpsiquantum.com

In the context of this compound, quantum chemical calculations can be used to:

Predict NMR chemical shifts and coupling constants: By calculating the theoretical NMR parameters for different possible stereoisomers of this compound, these values can be compared with the experimental data to help confirm the correct structure.

Calculate theoretical electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra: These chiroptical spectroscopic techniques are sensitive to the absolute configuration of a molecule. By comparing the experimentally measured ECD or VCD spectrum with the computationally predicted spectra for different enantiomers, the absolute configuration can be confidently assigned.

Assess the relative energies of different conformations: Quantum chemical calculations can help to identify the most stable conformations of this compound, which can aid in the interpretation of NMR data, particularly the through-space correlations observed in ROESY spectra. rsc.org

The integration of experimental spectroscopic data with quantum chemical calculations provides a powerful and synergistic approach to solving the complex structural puzzle presented by this compound. researchgate.net

Biosynthetic Investigations and Precursor Analysis of Walsucochin B

Postulated Biosynthetic Pathways Leading to Walsucochin B

The biosynthesis of this compound is believed to originate from a tetracyclic triterpenoid (B12794562) precursor, likely of the apotirucallane type. acs.org A plausible biosynthetic pathway was first postulated following the isolation and structural elucidation of Walsucochin A and B. acs.orgnih.gov It is hypothesized that both compounds are derived from a common precursor through a series of oxidative transformations, rearrangements, and bond cleavages. acs.org

The proposed pathway initiates with a tirucallane- or euphane-type triterpenoid. The key transformations are thought to include:

Oxidative cleavage of the C-ring: The six-membered C-ring of the triterpenoid precursor undergoes oxidative cleavage.

Loss of carbon atoms: Subsequent degradation and loss of six carbon atoms lead to the C24 nortriterpenoid skeleton.

Formation of the phenylacetylene (B144264) moiety: A unique series of reactions, including rearrangement and aromatization, forms the contracted five-membered C-ring containing a phenylacetylene group. acs.org

This proposed biogenetic route accounts for the unprecedented molecular architecture of this compound, particularly the fusion of a phenylacetylene group into the contracted C-ring. acs.org The co-existence of Walsucochin A and B in the same plant supports the hypothesis of a shared biosynthetic origin. acs.org

Role of Isoprenoid Precursors in Nortriterpenoid Biosynthesis Relevant to this compound

The biosynthesis of all terpenoids, including the nortriterpenoid this compound, begins with simple five-carbon (C5) isoprenoid units. nih.govfrontiersin.org These fundamental building blocks are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.gov They are produced in organisms through two primary pathways: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgnih.gov

The assembly of the C30 triterpenoid backbone, the parent structure for nortriterpenoids, follows a well-established sequence:

Chain Elongation: DMAPP (C5) is condensed with two molecules of IPP (C5) in a head-to-tail fashion to generate farnesyl pyrophosphate (FPP), a C15 intermediate. imperial.ac.uk

Dimerization: Two molecules of FPP are joined head-to-head to form the C30 acyclic hydrocarbon, squalene (B77637).

Cyclization: Squalene undergoes epoxidation followed by a complex, enzyme-mediated cyclization cascade to form a protosteryl cation. This cation can then be stabilized through a series of rearrangements and deprotonations to yield various tetracyclic and pentacyclic triterpenoid skeletons, such as those of the tirucallane (B1253836) or euphol (B7945317) type. researchgate.net

For this compound, a C24 nortriterpenoid, the biosynthesis diverges from a C30 tetracyclic triterpenoid intermediate. The term "nortriterpenoid" signifies that the parent C30 structure has undergone oxidative degradation, resulting in the loss of one or more carbon atoms. The formation of this compound involves the removal of six carbon atoms from its triterpenoid precursor, a process that contributes to its structural complexity and diversity.

| Precursor Stage | Compound Name | Carbon Number | Role in Biosynthesis |

| Universal Isoprenoid Units | Isopentenyl Diphosphate (IPP) | C5 | Primary building block. frontiersin.orgnih.gov |

| Dimethylallyl Diphosphate (DMAPP) | C5 | Initiator unit for chain elongation. frontiersin.orgnih.gov | |

| Intermediate Precursor | Farnesyl Pyrophosphate (FPP) | C15 | Dimerizes to form the C30 backbone. imperial.ac.uk |

| Acyclic Triterpenoid | Squalene | C30 | Undergoes cyclization to form the core triterpenoid skeleton. |

| Cyclic Triterpenoid Precursor | Tirucallane/Euphol-type Triterpenoid | C30 | Parent skeleton that undergoes degradation to form nortriterpenoids. researchgate.net |

Mechanistic Hypotheses in this compound Biosynthesis

While the precise enzymatic machinery remains to be elucidated, mechanistic hypotheses for the key steps in this compound's formation can be inferred from biomimetic total synthesis studies. The enantioselective total synthesis of (-)-Walsucochin B provided significant insights, particularly into the formation of its complex tetracyclic core. acs.orgresearchgate.netnih.gov

A key mechanistic step that has been successfully replicated in the laboratory is the cationic polyolefin cyclization . acs.orgnih.gov In this biomimetic approach, a carefully designed acyclic precursor containing an epoxide is treated with a Lewis acid. thieme-connect.com This initiates a cascade of ring-closing reactions that stereoselectively forms the 6/6/5/6-fused tetracyclic core of this compound in a single step. researchgate.netthieme-connect.com This synthetic achievement strongly supports the hypothesis that a similar enzyme-catalyzed cyclization of an acyclic polyene, likely derived from squalene oxide, is a crucial event in the natural biosynthetic pathway.

The formation of the unique phenylacetylene moiety fused to the C-ring is another area of mechanistic interest. The total synthesis accomplished this through a late-stage, multi-step chemical sequence involving site-selective free-radical halogenation, oxidation, and a Seyferth-Gilbert homologation to install the alkyne group. acs.orgnih.gov In nature, this transformation is likely accomplished by a series of highly specific enzymatic oxidations and rearrangements of the triterpenoid C-ring and its side chain, leading to the necessary bond cleavages, aromatization, and final formation of the acetylene (B1199291) functionality. The precise mechanism is hypothesized to involve oxidative cleavage of the precursor's C-ring, followed by recyclization and dehydrogenation steps.

Synthetic Organic Chemistry of Walsucochin B: Strategies and Advancements

Historical Context and Challenges in the Total Synthesis of Complex Nortriterpenoids

The total synthesis of complex natural products, particularly nortriterpenoids, is a formidable challenge in organic chemistry. acs.orgnih.gov These molecules often feature densely functionalized and stereochemically rich polycyclic skeletons. acs.orgnih.gov The construction of all-carbon quaternary stereocenters, a common feature in these natural products, is particularly challenging due to the steric hindrance involved. researchgate.net

Historically, the synthesis of such complex molecules has driven the development of novel synthetic strategies and methodologies. acs.orgnih.gov For nortriterpenoids isolated from the Schisandraceae family, for instance, their structural novelty and complexity have spurred the invention of new reactions to assemble their unique ring systems and stereocenters. acs.org The scarcity of these compounds from natural sources further underscores the importance of efficient total syntheses to enable detailed biological investigations. acs.orgnih.gov The synthesis of Walsucochin B, with its distinctive phenylacetylene (B144264) moiety fused to a contracted five-membered ring, falls squarely within this tradition of complex natural product synthesis, demanding innovative approaches to overcome its inherent structural hurdles. acs.org

Enantioselective Total Synthesis of (-)-Walsucochin B

The first enantioselective total synthesis of (-)-Walsucochin B was a landmark achievement that not only provided access to this unique nortriterpenoid but also unequivocally confirmed its absolute configuration. researchgate.netacs.orgnih.gov The successful strategy hinged on a key cationic polyolefin cyclization and carefully orchestrated late-stage functionalizations. acs.orgacs.org

A pivotal step in the enantioselective total synthesis of (-)-Walsucochin B was the use of a cationic polyolefin cyclization initiated by a chiral epoxide. researchgate.netacs.orgresearchgate.net This powerful strategy allowed for the construction of the core tetracyclic framework and the simultaneous establishment of all the stereocenters present in the natural product in a single, highly stereoselective step. acs.orgresearchgate.net The cyclization precursor, a diastereomeric mixture of an epoxide, was treated with a Lewis acid to initiate the cascade, yielding the tetracyclic intermediate as a single isomer. thieme-connect.com This approach is a testament to the power of biomimetic polyene cyclizations in the efficient assembly of complex polycyclic systems, a strategy that has found broad application in the synthesis of terpenes and steroids. researchgate.net The successful application of this methodology to construct the unique 6/5/6/6 tetracyclic skeleton of this compound was a notable advancement. acs.org

The construction of multiple stereocenters, including challenging vicinal quaternary centers, is a significant hurdle in natural product synthesis. researchgate.netillinois.edu In the synthesis of (-)-Walsucochin B, the cationic polyolefin cyclization proved to be a highly effective method for addressing this challenge. acs.orgresearchgate.net The reaction proceeds with high stereoselectivity, creating three contiguous stereocenters, including two all-carbon quaternary centers, with remarkable control. researchgate.net The stereochemical outcome is dictated by the conformation of the polyene precursor during the cyclization cascade, which is initiated by the stereospecific opening of the chiral epoxide. thieme-connect.com This level of stereocontrol in a single transformation highlights the efficiency and elegance of this synthetic strategy. The ability to construct such complex stereochemical arrays in one step is a significant advantage in a multi-step total synthesis. rsc.org

Late-stage functionalization (LSF) is a powerful strategy in modern synthetic chemistry that allows for the introduction of key functional groups at the final stages of a synthesis. rsc.orgwikipedia.org This approach can significantly shorten synthetic routes and provide access to a variety of analogs for biological evaluation. rsc.org In the total synthesis of (-)-Walsucochin B, site-selective late-stage functionalizations were crucial for the successful completion of the molecule. acs.orgresearchgate.netacs.org

To install the phenylacetylene moiety, a site-selective oxidation of one of the two methyl groups on the aromatic ring was required. acs.org This was ingeniously achieved through a late-stage free-radical bromination. thieme-connect.com The tetracyclic intermediate was subjected to radical bromination conditions, which selectively installed a bromine atom at the desired methyl group. thieme-connect.com This was followed by an oxidation step to furnish the corresponding aldehyde, a key precursor for the installation of the acetylene (B1199291) group. thieme-connect.com This selective functionalization of a C-H bond in a complex molecule demonstrates the power of radical reactions in late-stage settings. researchgate.net

With the aldehyde in hand, the final key functional group, the terminal alkyne, was installed using the Seyferth-Gilbert homologation. acs.orgresearchgate.netthieme-connect.com This reaction converts an aldehyde into a terminal alkyne in one step by reaction with the Seyferth-Gilbert reagent, dimethyl (diazomethyl)phosphonate. wikipedia.org This transformation efficiently constructed the phenylacetylene moiety of this compound. acs.orgresearchgate.net The use of this homologation reaction in the final stages of the synthesis is a prime example of a strategic late-stage functionalization that enabled the completion of this complex natural product. acs.org

Site-Selective Late-Stage Functionalization Approaches

Remote C-H Hydroxylation in this compound Family Synthesis

A pivotal challenge in the synthesis of the walsucochin family of natural products is the site-selective installation of an oxygen functional group at the C-7 position. researchgate.netacs.orgacs.org The development of a copper-mediated remote C-H hydroxylation reaction has been a significant breakthrough in addressing this problem. researchgate.netacs.orgresearchgate.net This strategy allows for the direct functionalization of a relatively unactivated C-H bond late in the synthetic sequence, a powerful tool that enhances synthetic efficiency. rsc.org The reaction facilitates the precise introduction of a hydroxyl group at the desired C-7 position on the complex 6/6/5/6-fused tetracyclic skeleton, a key structural feature of this compound and its relatives. acs.orgacs.orgnih.gov This method circumvents the need for lengthy protecting group manipulations or the introduction of functionality early in the synthesis that might not be compatible with subsequent reaction conditions.

Total Synthesis of (±)-Walsucochin B and Related Racemic Approaches

The total synthesis of racemic, or (±)-Walsucochin B, has been successfully accomplished, providing a foundational route to this complex nortriterpenoid. acs.orgnih.gov These syntheses are characterized by the strategic and efficient construction of the molecule's core 6/6/5/6-fused tetracyclic ring system. acs.org A notable approach begins with the commercially available farnesyl bromide, which undergoes a series of transformations to build the necessary precursors for the key cyclization steps. acs.orgacs.org The successful racemic syntheses of (±)-Walsucochin B, along with the related (±)-walsucochinoids M and N, have validated the strategic use of radical cyclization and cycloaromatization for assembling this class of molecules. acs.orgnih.gov

Titanocene-Mediated Radical Cyclization Strategies

A cornerstone of modern synthetic approaches to this compound is the use of a titanocene-mediated radical cyclization. researchgate.netacs.org This key reaction is employed to rapidly construct the complex 6/6/5/6-fused tetracyclic skeleton from a linear precursor. acs.orgresearchgate.netnih.gov The process is initiated by the opening of an epoxide by a titanocene(III) species, which generates a radical that then triggers a cascade of cyclization events. acs.org This method has proven highly effective in forming the core ring system in a single, diastereoselective step. acs.org For instance, an epoxy-nitrile derived from farnesyl bromide can be subjected to titanocene(III)-mediated cyclization to yield the desired tetracyclic ketone intermediate, which serves as a common precursor for various walsucochinoids. acs.org

Table 1: Key Titanocene-Mediated Radical Cyclization

| Starting Material | Reagents | Key Intermediate | Yield | Ref |

| Epoxide 14 | Cp₂TiCl₂, Zn⁰, THF | Ketone 13 | 52% | acs.org |

Base-Induced Cycloaromatization for Polycyclic Skeleton Construction

Following the construction of the initial fused-ring system, a base-induced cycloaromatization reaction is another critical step in forging the final polycyclic skeleton of this compound. researchgate.netacs.orgnih.gov This transformation is instrumental in forming the aromatic ring fused to the five-membered C-ring, which bears either a phenylacetylene or phenylfuran motif. acs.org This step efficiently establishes the characteristic aromatic portion of the molecule, completing the core structure and setting the stage for final functional group manipulations. acs.org

Divergent Synthetic Strategies to this compound Analogues and Related Nortriterpenoids

A highly efficient approach to chemical synthesis involves divergent strategies, where a common intermediate is used to generate a variety of structurally related natural products and their analogues. nih.gov This has been successfully applied to the walsucochin family. researchgate.netnwafu.edu.cnacs.org By establishing a synthetic route to a central intermediate possessing the core 6/6/5/6-fused tetracyclic nucleus, chemists can access multiple members of the walsucochinoid family through a series of branching, late-stage modifications. researchgate.netnih.gov This approach is not only elegant but also practical, as it facilitates the rapid generation of derivatives for structure-activity relationship (SAR) studies. nwafu.edu.cn

Synthesis of Walsucochin A and Other Walsucochinoid Family Members

The power of the divergent strategy is exemplified by the first total syntheses of (±)-Walsucochin A and (±)-walsucochinoids C, D, E, and F. researchgate.netnih.govnwafu.edu.cnacs.org These syntheses were achieved from a common tetracyclic intermediate, showcasing the versatility of the synthetic platform. researchgate.netnwafu.edu.cn For example, after the key titanocene-mediated cyclization and subsequent modifications, the resulting intermediate can be guided toward different family members. nwafu.edu.cn This allows for the synthesis of analogues with varying oxidation states in the A/B rings and different substituents on the aromatic C-ring, which is crucial for exploring the chemical space around the natural products. nwafu.edu.cn

Table 2: Divergent Synthesis of Walsucochinoid Family Members

| Target Compound | Key Transformation from Common Intermediate | Ref |

| (±)-Walsucochin A | Inversion of C-7 hydroxyl, oxidative transformation | nwafu.edu.cn |

| (±)-Walsucochinoids C-F | Cross-coupling reactions | nih.govnwafu.edu.cn |

| (±)-Walsucochin B | Remote C-H hydroxylation | acs.org |

| (±)-Walsucochinoids M & N | Remote C-H hydroxylation | acs.org |

Construction of Novel Fused-Ring Systems Inspired by this compound

The synthetic strategies developed for this compound have broader implications beyond the synthesis of its immediate family. The 6/6/5/6-fused tetracyclic ring system is a structural motif found in other classes of natural products, such as pelorol, akaols, and the dasyscyphins. nwafu.edu.cn The methodologies, particularly the tandem radical cyclizations, provide a robust blueprint for constructing these and other novel fused-ring systems. core.ac.uk The exploration of these powerful reactions opens avenues for synthesizing designed molecules that are inspired by the walsucochin scaffold, potentially leading to new compounds with unique biological activities. The ability to construct complex polycyclic frameworks efficiently is a central theme in modern organic synthesis, and the work on this compound serves as a significant case study. nih.govnih.gov

Methodological Developments and Future Directions in this compound Synthesis

The total synthesis of this compound, a structurally complex nortriterpenoid, has spurred significant methodological innovation in organic chemistry. The challenges posed by its intricate 6/6/5/6-fused tetracyclic skeleton and stereochemically dense core have been met with the development of novel synthetic strategies and reactions. acs.orgresearchgate.net These advancements not only provide access to this compound and its analogues for biological evaluation but also enrich the toolbox of synthetic chemists for constructing other complex natural products. nwafu.edu.cnacs.org

Key breakthroughs in the synthesis of this compound have centered on the efficient construction of its core framework and the strategic installation of key functional groups. One of the most significant challenges was the site-selective installation of the oxygen function at the C-7 position. acs.org A pivotal development in addressing this was the use of a copper-mediated remote C–H hydroxylation reaction, which allowed for the selective oxidation of this position in a late-stage transformation. acs.orgresearchgate.net This strategy was crucial for the total syntheses of (±)-Walsucochin B. acs.org

Another major advancement was the first enantioselective total synthesis of (–)-Walsucochin B. acs.orgnih.gov This was achieved through a cationic polyolefin cyclization initiated by a chiral epoxide. researchgate.netacs.org This key step elegantly constructed the tetracyclic core and established all the necessary stereocenters in a single, highly efficient transformation. researchgate.netnih.gov The synthesis also employed a site-selective, late-stage free-radical halogenation followed by a Seyferth-Gilbert homologation to install the characteristic phenylacetylene moiety. researchgate.netresearchgate.net

The construction of the complex 6/6/5/6-fused tetracyclic ring system has also been a focus of methodological development. One successful approach involved a titanocene-mediated radical cyclization and a subsequent base-induced cycloaromatization. acs.orgresearchgate.net This sequence enabled the rapid assembly of the core skeleton from simpler precursors like farnesyl bromide. acs.org

Table 1: Key Methodological Developments in the Synthesis of this compound

| Methodological Development | Key Reaction/Strategy | Significance in this compound Synthesis | References |

| Enantioselective Synthesis | Cationic polyolefin cyclization initiated by a chiral epoxide | Constructs the core framework and all stereocenters in one step, enabling the first asymmetric synthesis of (–)-Walsucochin B. | researchgate.netacs.orgnih.gov |

| Remote C-H Functionalization | Copper-mediated C-7 hydroxylation | Solved the challenge of site-selectively installing the C-7 oxygen function on the complex tetracyclic skeleton. | acs.orgresearchgate.net |

| Core Skeleton Construction | Titanocene-mediated radical cyclization and base-induced cycloaromatization | Allows for the rapid construction of the 6/6/5/6-fused tetracyclic core from acyclic precursors. | acs.orgresearchgate.net |

| Side Chain Installation | Site-selective, late-stage free-radical halogenation and Seyferth-Gilbert homologation | Enabled the introduction of the phenylacetylene group after the formation of the complex core. | researchgate.netresearchgate.net |

Furthermore, the established synthetic routes are paving the way for the creation of a diverse library of this compound analogues. nwafu.edu.cn By modifying various parts of the molecule, such as the aromatic side chain or the oxygenation pattern on the tetracyclic core, chemists can probe the structure-activity relationships (SAR) of this class of compounds. nwafu.edu.cn The synthesis of analogues will be crucial for identifying more potent and selective agents for potential therapeutic applications, such as inhibiting the 11β-HSD1 enzyme. nwafu.edu.cn The exploration of new catalytic methods, potentially involving other transition metals or novel organocatalytic systems, could open up new avenues for even more efficient and versatile syntheses of this compound and other related nortriterpenoids. acs.orgbeilstein-journals.org

Biological Activities and Preclinical Mechanistic Frameworks of Walsucochin B

Evaluation of Cellular Protective Activities of Walsucochin B

The neuroprotective potential of this compound has been a key area of study, particularly its ability to shield cells from oxidative damage, a common factor in neurodegeneration. ijpsjournal.comfrontiersin.org

This compound has demonstrated significant cellular protective activities in models of oxidative stress. nih.govthieme-connect.com Specifically, studies utilizing PC12 cells, a cell line commonly used in neuroscience research, have shown that this compound can protect these cells from damage induced by hydrogen peroxide (H₂O₂). nih.govmdpi.com H₂O₂ is a potent oxidizing agent that causes significant oxidative stress, leading to cellular damage and apoptosis, and is often used to model the neuronal damage seen in neurodegenerative conditions. mdpi.comnih.govresearchgate.net The research indicates that this compound possesses noteworthy neuroprotective activities against this form of cellular insult. nih.govnwafu.edu.cn

Table 1: Cellular Protective Activity of this compound

| Biological Activity | Model System | Key Finding | Reference |

|---|---|---|---|

| Cellular Protection | H₂O₂-induced PC12 cell damage | Exhibited significant protective activities against induced cell damage. | nih.gov |

Modulatory Effects of this compound on Specific Biological Targets and Enzymes

Investigations have extended to understanding how this compound and its related compounds interact with specific enzymes that are considered therapeutic targets for various diseases.

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating intracellular levels of active glucocorticoids, such as cortisol. acs.orgwikipedia.org Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic syndrome, obesity, and type 2 diabetes. acs.orgnih.gov While this compound itself has not been highlighted as a potent inhibitor, related nortriterpenoids isolated from the same plant, Walsura cochinchinensis, have shown inhibitory activity against both mouse and human 11β-HSD1. nwafu.edu.cn Specifically, walsucochinoids D and E displayed moderate inhibitory activity. nwafu.edu.cn This suggests that the walsucochin nortriterpenoid scaffold could be a basis for developing 11β-HSD1 inhibitors. nwafu.edu.cn

Table 2: 11β-HSD1 Inhibitory Activity of Related Walsucochinoids

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Walsucochinoid D | Mouse and Human 11β-HSD1 | 13.4 ± 1.7 µM | nwafu.edu.cn |

| Walsucochinoid E | Mouse and Human 11β-HSD1 | 8.25 ± 0.69 µM | nwafu.edu.cn |

SH2-containing inositol-5′-phosphatase 1 (SHIP1) is an enzyme predominantly expressed in hematopoietic cells that plays a critical role in regulating cellular activation and signaling pathways. wikipedia.orgthermofisher.com It functions by hydrolyzing the 5'-phosphate from phosphatidylinositol (3,4,5)-trisphosphate. thermofisher.com The complex 6/6/5/6-fused tetracyclic ring skeleton, which is the core structure of this compound, has been identified in other natural products known to activate SHIP1, such as pelorol. nwafu.edu.cn This structural similarity suggests a potential, though not yet experimentally confirmed, interaction between this compound and SHIP1 activation pathways.

Characterization of Inhibitory Activities Against 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Analysis of this compound Interactions with Intracellular Signaling Cascades

The potential for this compound to modulate critical intracellular signaling cascades is an area of interest, flowing from its observed biological activities and structural characteristics.

The phosphatidylinositol-3-kinase (PI3K)/AKT pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis. windows.netbio-rad-antibodies.com Its dysregulation is implicated in numerous diseases. windows.netambs-journal.co.uk There is a direct link between SHIP1 and the PI3K pathway, as SHIP1 dephosphorylates the primary product of PI3K, thereby acting as a negative regulator of the pathway. nih.gov Given the structural similarity of this compound to known SHIP1 activators, it is plausible that this compound could indirectly modulate the PI3K pathway. nwafu.edu.cn If this compound activates SHIP1, this would be expected to lead to a downregulation of PI3K/AKT signaling, a mechanism that warrants further investigation.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The exploration of the structure-activity relationships (SAR) for this compound and its related nortriterpenoids is a direct result of advancements in their total synthesis. researchgate.netnwafu.edu.cn The ability to construct the complex 6/6/5/6-fused tetracyclic core and introduce modifications has enabled researchers to investigate how specific structural features influence biological potency, particularly as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nwafu.edu.cn

The walsucochin nortriterpenoid scaffold possesses several key structural motifs that are critical for its biological activity. These include a complex 6/6/5/6-fused tetracyclic ring system, a phenylacetylene (B144264) or phenylfuran group fused to the five-membered C ring, and varied oxidation patterns in the A and B rings. nwafu.edu.cn

Studies on a series of synthesized analogues have provided initial insights into the SAR of this class of compounds. The total synthesis of (±)-walsucochin A and (±)-walsucochinoids C–F, alongside a series of other analogues, has been instrumental in this analysis. nwafu.edu.cn For instance, walsucochinoids D and E have been identified as having mild inhibitory activity against both mouse and human 11β-HSD1. nwafu.edu.cn Walsucochinoid D showed an IC50 value of 13.4 ± 1.7 μM against mouse 11β-HSD1, while Walsucochinoid E had an IC50 of 8.25 ± 0.69 μM against the human enzyme. nwafu.edu.cn

Key structural features that have been analyzed include:

The Fused Aromatic Moiety: The phenylfuran motif in walsucochinoids D and E appears compatible with inhibitory activity against 11β-HSD1. nwafu.edu.cn

Oxidation State of Rings A/B: Walsucochin A and walsucochinoids C, E, F, G, and H typically feature a conjugated carbonyl group in ring A and an equatorial hydrogen at the C-7 position in ring B. nwafu.edu.cn The successful synthesis of analogues with modifications at the C-7 position, such as inverting the secondary alcohol, is a key step in probing the importance of this region. nwafu.edu.cn

The table below summarizes the reported biological potency of selected this compound analogues.

| Compound | Target | Reported Activity (IC₅₀) | Key Structural Features |

|---|---|---|---|

| Walsucochinoid D | Mouse 11β-HSD1 | 13.4 ± 1.7 μM | Phenylfuran motif |

| Walsucochinoid E | Human 11β-HSD1 | 8.25 ± 0.69 μM | Phenylfuran motif |

| Cochinchinoid K | Mouse 11β-HSD1 | 0.82 μM | Different triterpenoid (B12794562) skeleton |

| Walsucochinone C | MCF-7 human breast cancer cells | 16.4 ± 0.2 μM | Limonoid with a different core structure |

The design of new derivatives of this compound for preclinical research is guided by the goal of enhancing potency and elucidating the mechanism of action. The total synthesis of these complex molecules is a significant achievement that opens the door for systematic modifications. researchgate.netnwafu.edu.cn The primary design principles revolve around leveraging established synthetic pathways to create a library of analogues for SAR studies.

Key strategies include:

Modular Synthesis: Synthetic routes have been developed that allow for the late-stage introduction of diversity. For example, the creation of a common tetracyclic intermediate enables the synthesis of various walsucochin family members through subsequent modifications. nwafu.edu.cn

Cross-Coupling Reactions: The use of modern synthetic methods, such as cross-coupling reactions, allows for the synthesis of a range of analogues (e.g., compounds 33-37 mentioned in synthetic studies) from a common precursor. This approach is efficient for exploring the impact of different substituents on the aromatic ring. nwafu.edu.cn

Stereochemical Control: The development of enantioselective total synthesis, as accomplished for (-)-walsucochin B, is crucial. researchgate.net This allows for the investigation of stereochemistry on biological activity and provides derivatives with defined absolute configurations, which is essential for preclinical evaluation. The synthesis utilized a cationic polyolefin cyclization initiated by a chiral epoxide to construct the core framework and its stereocenters. researchgate.net

Targeted Functionalization: A significant challenge in synthesizing these molecules is the site-selective functionalization of the complex core. The development of methods like copper-mediated remote C-H hydroxylation to install an oxygen function at the C-7 position represents a key design principle, enabling access to previously difficult-to-make derivatives. researchgate.netacs.org

The overarching goal of these design principles is to accelerate SAR studies to identify more potent and selective inhibitors of targets like 11β-HSD1. nwafu.edu.cn

Correlational Analyses of Structural Motifs and Biological Potency

In Vitro and In Vivo Preclinical Model Systems for Pharmacological Evaluation

The pharmacological properties of this compound and related compounds have been assessed using a variety of preclinical model systems, both in vitro and in vivo, to characterize their potential therapeutic effects.

In vitro models are essential for initial screening and mechanistic studies. news-medical.net For this compound, these have primarily included cell-based assays to evaluate its neuroprotective and cytotoxic activities. One of the significant reported activities of Walsucochins A and B is their ability to protect cells against damage induced by hydrogen peroxide (H₂O₂) in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. researchgate.net This model is widely used in neuroscience research to study neuronal differentiation and neuroprotection. Furthermore, while not this compound itself, the crude ethyl acetate (B1210297) extract from its natural source, Walsura cochinchinensis, demonstrated cytotoxic activity against MCF-7 human breast cancer cells, suggesting that compounds from this plant may have anti-cancer properties worth investigating in this cell line. researchgate.net

In vivo models are used to evaluate the efficacy and physiological effects of a compound in a living organism. news-medical.net While direct in vivo studies for this compound are not extensively detailed in the reviewed literature, research on closely related nortriterpenoids and compounds targeting the same pathways provides a framework for its potential evaluation. For example, compounds that activate SHIP1, which shares a similar 6/6/5/6-fused tetracyclic skeleton with walsucochin nortriterpenoids, were shown to be protective in mouse models of endotoxemia and acute cutaneous anaphylaxis when administered orally. researchgate.net This suggests that if this compound or its derivatives are found to modulate similar inflammatory pathways, these animal models would be appropriate for pharmacological evaluation.

The table below outlines the preclinical models used for evaluating this compound and its source extract.

| Model Type | Specific Model | Compound(s) Evaluated | Pharmacological Activity Observed |

|---|---|---|---|

| In Vitro | PC12 Cells (Rat Adrenal Pheochromocytoma) | Walsucochin A and B | Significant cell protection against H₂O₂-induced damage. researchgate.net |

| In Vitro | MCF-7 Cells (Human Breast Cancer) | Ethyl acetate extract of Walsura cochinchinensis | Cytotoxic activity. researchgate.net |

| In Vivo | Mouse models of endotoxemia and acute cutaneous anaphylaxis | Related SHIP1-activating compounds | Protective effects against inflammation (provides a potential model for this compound). researchgate.net |

Advanced Analytical Methodologies for Comprehensive Research on Walsucochin B

High-Resolution Spectroscopic Techniques for Detailed Structural Analysis

The structural elucidation of Walsucochin B was accomplished through the comprehensive use of high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). amazonaws.com These techniques provide detailed information about the molecule's atomic connectivity and molecular formula.

One-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted on state-of-the-art spectrometers, such as the Varian Mercury Plus 400 and Varian Unity-Inova 600. amazonaws.com High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was performed on a Finnigan MAT 95 mass spectrometer to precisely determine the molecular formula. amazonaws.com

The primary spectroscopic methods employed included:

¹H NMR and ¹³C NMR: These 1D NMR techniques identified the types and number of proton and carbon environments in the molecule. amazonaws.com

¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment revealed proton-proton coupling networks, helping to establish connections between adjacent protons within spin systems. amazonaws.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated proton signals directly to their attached carbon atoms, assigning specific protons to their corresponding carbons in the molecular skeleton. amazonaws.com

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment showed couplings between protons and carbons separated by two or three bonds, which was crucial for connecting the individual spin systems and piecing together the complete carbon framework. amazonaws.com

HREIMS (High-Resolution Electron Ionization Mass Spectrometry): This technique provided the accurate mass of the molecular ion, which allowed for the determination of the elemental composition and the molecular formula of this compound. amazonaws.com

The collective data from these experiments were essential for assembling the planar structure of this compound. amazonaws.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) Data sourced from Zhou et al., Supporting Information. amazonaws.com

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 38.9 | 1.86, m; 1.48, m |

| 2 | 19.2 | 1.60, m |

| 3 | 42.1 | 1.08, s |

| 4 | 33.5 | - |

| 5 | 55.0 | 1.43, m |

| 6 | 18.2 | 1.60, m; 1.48, m |

| 7 | 35.5 | 1.96, m; 1.86, m |

| 8 | 40.3 | - |

| 9 | 49.6 | 2.30, d (9.2) |

| 10 | 37.2 | - |

| 11 | 139.3 | - |

| 12 | 125.7 | 7.08, s |

| 13 | 46.9 | - |

| 14 | 155.0 | - |

| 15 | 117.8 | - |

| 16 | 145.1 | - |

| 17 | 21.6 | 2.25, s |

| 18 | 33.5 | 1.08, s |

| 19 | 21.8 | 0.89, s |

| 20 | - | - |

| 21 | - | - |

| 22 | - | - |

| 23 | - | - |

| 24 | - | - |

| 25 | - | - |

| 26 | - | - |

| 27 | - | - |

| 28 | 28.1 | 0.85, s |

| 29 | 15.8 | 0.95, s |

| 30 | - | - |

| 1' | 122.9 | - |

| 2' | 131.7 | 7.42, m |

| 3' | 128.2 | 7.28, m |

| 4' | 128.8 | 7.42, m |

| 5' | 128.2 | 7.28, m |

| 6' | 131.7 | 7.42, m |

| C≡C | 85.7 | - |

| C≡C | 92.8 | - |

Chromatographic Methods for Purity Assessment and Isolation Optimization

The isolation of this compound from its natural source, the twigs and leaves of Walsura cochinchinensis, required a multi-step purification strategy involving several chromatographic techniques. amazonaws.com The goal of this process is to separate the target compound from a complex mixture of other metabolites. ijcpa.in

The initial air-dried plant material (2.5 kg) was first extracted with 95% ethanol (B145695). amazonaws.com The resulting crude extract was then subjected to a liquid-liquid partition between ethyl acetate (B1210297) (EtOAc) and water. amazonaws.com The EtOAc-soluble fraction, which contained this compound, was then processed through a series of column chromatography steps. amazonaws.com

The chromatographic separation involved different stationary phases to exploit varying chemical affinities:

Silica (B1680970) Gel Column Chromatography: The EtOAc fraction was first separated on a silica gel column, which separates compounds based on polarity. amazonaws.com

MCI Gel Column Chromatography: A sub-fraction from the silica gel column was further chromatographed using an MCI gel (a reversed-phase polymer), separating components based on hydrophobicity. amazonaws.com

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography step separates molecules based on their size. amazonaws.com

After these sequential column chromatography steps, a mixture containing two major compounds was obtained. amazonaws.com The final purification to isolate pure this compound (6 mg) was achieved using semi-preparative High-Performance Liquid Chromatography (HPLC). amazonaws.com

Table 2: Final Purification of this compound via Semi-Preparative HPLC Data sourced from Zhou et al., Supporting Information. amazonaws.com

| Parameter | Specification |

|---|---|

| Instrumentation | Waters 515 HPLC pump and Waters 2487 dual λ absorption detector |

| Column | YMC-Pack ODS-A (C18) |

| Column Dimensions | 250 × 10 mm |

| Mobile Phase | Acetonitrile (CH₃CN) / Water (H₂O) (80:20) |

Advanced Approaches for Stereochemical and Absolute Configuration Confirmation

Determining the precise three-dimensional structure, including the relative and absolute stereochemistry, is a critical challenge in natural product chemistry. For this compound, this was a multi-stage process involving both spectroscopic analysis and chemical synthesis.

Initially, the relative configuration of the stereocenters in this compound was proposed based on 2D NMR spectroscopy. amazonaws.com Specifically, ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments were used to identify key spatial proximities between protons in the molecule, which helped in assigning their relative orientations. amazonaws.com

However, the definitive proof of the molecule's absolute configuration was established through the first enantioselective total synthesis of (-)-Walsucochin B. researchgate.netresearchgate.net Total synthesis is a powerful method for absolute configuration assignment; by constructing a molecule with a known, specific stereochemistry and comparing its properties to the natural product, the configuration of the natural isolate can be unambiguously confirmed. nih.gov In the synthesis of (-)-Walsucochin B, a key step involved a cationic polyolefin cyclization initiated by a chiral epoxide, which effectively set all the stereocenters in the core structure. researchgate.net The successful synthesis of the enantiomer that matched the properties of the natural product confirmed the absolute configuration of this compound. researchgate.netresearchgate.net

Quantitative Analytical Techniques in this compound Research

Quantitative analysis focuses on determining the exact amount or concentration of a specific compound within a sample. While the isolation of this compound yielded a specific mass (6 mg from 2.5 kg of plant material), this figure represents a preparative yield rather than a quantitative analysis of its concentration in the raw plant material. amazonaws.com

Specific studies focused on developing and validating a dedicated quantitative analytical method (e.g., HPLC-UV, LC-MS/MS) for this compound in crude extracts or other matrices are not extensively detailed in the primary literature. Such methods are crucial for applications like quality control of herbal materials or pharmacokinetic studies.

Generally, quantitative analysis of a natural product like this compound would employ techniques such as:

High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD): This is a common method for quantification. dergipark.org.tr A calibration curve would be created using a pure analytical standard of this compound to determine its concentration in an extract based on the peak area from the chromatogram. rjptonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity, making it ideal for quantifying compounds at very low concentrations or in complex biological matrices. By monitoring a specific mass transition for the target molecule, highly accurate quantification can be achieved.

Developing such a validated quantitative method would be a necessary future step for any further research into the phytochemical consistency or biological activity of extracts containing this compound.

Conclusion and Future Research Directions for Walsucochin B

Summary of Key Academic Contributions and Research Gaps for Walsucochin B

The primary academic contributions surrounding this compound have been centered on its total synthesis, which has been a formidable challenge due to its complex, sterically congested 6/6/5/6-fused tetracyclic skeleton.

Key Academic Contributions:

First Enantioselective Total Synthesis : A landmark achievement was the first enantioselective total synthesis of (–)-Walsucochin B. researchgate.netacs.orgnih.gov This work was crucial as it definitively confirmed the absolute configuration of the natural product. researchgate.netacs.org The synthesis utilized a cationic polyolefin cyclization initiated by a chiral epoxide to construct the core framework and establish the necessary stereocenters in a single step. researchgate.netacs.orgnih.gov

Confirmation of Absolute Configuration : Through the successful enantioselective synthesis, the proposed absolute configuration of this compound, initially inferred from biogenetic similarity to Walsucochin A, was unequivocally verified. acs.org The optical rotation of the synthetic molecule was consistent with that of the natural product. acs.org

Racemic Total Synthesis and Methodological Advancements : A separate total synthesis of (±)-Walsucochin B, along with related walsucochinoids M and N, was also accomplished. acs.orgnih.gov This route employed a titanocene-mediated radical cyclization and a base-induced cycloaromatization to rapidly assemble the tetracyclic core. acs.orgnih.gov A key innovation in this synthesis was the development of a copper-mediated remote C–H hydroxylation to install an oxygen function at the challenging C-7 position. acs.orgnih.gov

Initial Biological Activity Screening : The initial isolation of this compound identified its significant cytoprotective activity against hydrogen peroxide (H₂O₂)-induced cell damage in PC12 cells, suggesting potential neuroprotective properties. nih.govrsc.org

Research Gaps:

Limited Biological Profiling : While the initial neuroprotective findings are promising, the biological activities of this compound remain largely underexplored. nih.gov Comprehensive screening against a wider range of biological targets and disease models is a significant gap.

Elucidation of Mechanism of Action : For the observed neuroprotective effect, the specific biochemical pathways and molecular targets through which this compound exerts its activity have not been investigated. researchgate.net

Biosynthetic Pathway Investigation : Although a biosynthetic pathway has been postulated, it has not been experimentally verified. nih.gov Understanding the enzymatic machinery responsible for constructing its unique skeleton in Walsura cochinchinensis is a major gap in its natural product chemistry. nih.govnwafu.edu.cn

Identification of Unexplored Research Avenues and Methodological Improvements

Building on the existing foundation, several avenues for future research are apparent. These range from deeper biological investigations to the refinement of synthetic strategies.

Unexplored Research Avenues:

Broad-Spectrum Biological Screening : A comprehensive evaluation of this compound's therapeutic potential is warranted. This includes testing for anti-inflammatory, anti-cancer, antiviral (such as anti-HIV-1, which has been tested for other nortriterpenoids), and metabolic disease-modifying activities (such as inhibition of 11β-HSD1, an enzyme targeted by other walsucochinoids). rsc.orgresearchgate.netnwafu.edu.cn

Structure-Activity Relationship (SAR) Studies : The total synthesis routes provide access to analogues of this compound. nwafu.edu.cn Systematic modification of its functional groups (e.g., the phenylacetylene (B144264) moiety and the oxygenation pattern) could be undertaken to identify the key structural features required for its biological activity and to potentially develop more potent derivatives.

Target Identification and Mechanistic Studies : For its known neuroprotective effects, studies using modern chemical biology tools could identify the protein targets and signaling pathways modulated by this compound. researchgate.net

Methodological Improvements:

Exploration of Alternative Cyclization Strategies : The core tetracyclic skeleton is a prime target for methodological innovation. Exploring alternative strategies, such as enzymatic or biomimetic cyclizations, could provide new insights and more efficient routes to the core structure. researchgate.net

Late-Stage Functionalization : The development of new late-stage functionalization reactions would be highly beneficial for creating a library of this compound derivatives for SAR studies without having to restart the synthesis from an early stage. acs.orgresearchgate.net

Broader Implications of this compound Research for Chemical Synthesis and Biological Discovery

The research into this compound extends beyond the molecule itself, carrying wider implications for both chemical synthesis and the discovery of new bioactive compounds.

Implications for Chemical Synthesis:

Validation of Powerful Synthetic Methods : The successful syntheses of this compound have provided a high-profile platform to showcase the power of complex reaction cascades, such as cationic polyolefin cyclizations and radical-mediated cyclizations, in constructing complex, all-carbon quaternary stereocenters. researchgate.net

Inspiration for New Reaction Development : The challenges encountered, particularly in controlling regioselectivity for oxidation (e.g., the C-7 hydroxylation), have spurred the development of novel reactions like remote C-H activation/hydroxylation. acs.orgnih.gov These methods are of broad interest and can be applied to the synthesis of other complex natural products, thereby expanding the synthetic chemist's toolkit. rroij.com

Implications for Biological Discovery:

A Novel Scaffold for Drug Discovery : The unprecedented carbon skeleton of the walsucochins represents a new template for medicinal chemistry. nih.gov Its demonstrated neuroprotective activity suggests that this structural class is a promising starting point for the development of new therapeutics for neurodegenerative diseases. nih.govrsc.org

Highlighting Biodiversity : The discovery of this compound from Walsura cochinchinensis underscores the importance of exploring biodiversity, particularly from medicinal plants, as a source of structurally novel and biologically active natural products. nih.govnwafu.edu.cn The unique structures found in this genus continue to attract significant attention from chemists and pharmacologists. nwafu.edu.cn

Q & A

Q. How can researchers confirm the structural identity of Walsucochin B in experimental settings?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Compare - and -NMR spectra with published data to verify carbon-hydrogen frameworks .

- Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula and fragmentation patterns.

- X-ray Crystallography (if applicable): Resolve crystal structures for absolute configuration determination. Ensure all data align with peer-reviewed literature and report deviations in supplementary materials .

Q. What initial in vitro assays are recommended for assessing this compound's biological activity?

Methodological Answer: Prioritize assays based on hypothesized mechanisms:

- Cytotoxicity Screening: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (e.g., 0.1–100 µM) .

- Enzyme Inhibition Studies: Employ kinetic assays (e.g., fluorescence-based) for target enzymes (e.g., kinases, proteases). Include positive controls and IC calculations .

- Antimicrobial Testing: Follow CLSI guidelines for MIC/MBC determination in bacterial/fungal strains.

Q. How should researchers conduct a literature review focusing on this compound's mechanisms and prior findings?

Methodological Answer:

- Database Selection: Use PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound biosynthesis," "pharmacological activity").

- Framework Application: Apply the PICO (Population, Intervention, Comparison, Outcome) framework to structure queries (e.g., "Does this compound reduce inflammation in murine models compared to dexamethasone?") .

- Critical Appraisal: Evaluate studies for reproducibility, sample sizes, and statistical rigor. Cross-reference synthesis protocols in and for consistency .

Q. What are the key steps in isolating this compound from natural sources?

Methodological Answer:

- Extraction: Use polar solvents (e.g., methanol, ethanol) with Soxhlet extraction or maceration.

- Fractionation: Apply column chromatography (silica gel, Sephadex LH-20) guided by TLC profiling.

- Purification: Utilize preparative HPLC with C18 columns and isocratic elution. Document solvent ratios and retention times in supplementary materials .

Q. How can researchers establish purity criteria for synthesized this compound?

Methodological Answer:

- Chromatographic Purity: Achieve ≥95% purity via HPLC/UV (e.g., 254 nm) with triplicate runs .

- Elemental Analysis: Match experimental C/H/N ratios to theoretical values (deviation ≤0.4%).

- Spectroscopic Consistency: Ensure no extraneous peaks in NMR/MS spectra. Report impurities in supplementary data .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway for this compound when encountering conflicting yield data?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, catalyst loading). Apply response surface methodology (RSM) for yield optimization .

- Statistical Modeling: Employ LASSO regression to identify critical factors affecting yield discrepancies .

- Replication: Repeat reactions under identical conditions (≥3 replicates) and report mean ± SD .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies using random-effects models. Assess heterogeneity via I² statistics .

- Experimental Replication: Reproduce key assays with standardized protocols (e.g., cell line authentication, serum batch consistency) .

- Mechanistic Profiling: Use CRISPR screens or proteomics to identify off-target effects confounding prior results .

Q. How to design a study evaluating synergistic effects between this compound and other bioactive compounds?

Methodological Answer:

- Combination Index (CI): Calculate CI values using the Chou-Talalay method. A CI <1 indicates synergy .

- Isobolographic Analysis: Plot dose-response curves for individual and combined agents to visualize additive/synergistic interactions .

- Pathway Mapping: Use RNA-seq or phosphoproteomics to identify overlapping signaling pathways.

Q. What are best practices for computational modeling of this compound's target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses. Validate with molecular dynamics (MD) simulations (≥100 ns) .

- Free Energy Calculations: Apply MM/GBSA or MM/PBSA to estimate binding affinities. Cross-validate with experimental IC data .

- Network Pharmacology: Construct protein-protein interaction networks (e.g., STRING) to identify secondary targets .

Q. How to validate this compound's target engagement in complex biological systems?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after this compound treatment via Western blot .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics between this compound and purified targets .

- Genetic Knockdown: Use siRNA/shRNA to silence putative targets and assess loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.